molecular formula C13H25NO4Si B7805302 (3s,4r)-4-Acetoxy-3-[(r)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

(3s,4r)-4-Acetoxy-3-[(r)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

Cat. No.: B7805302
M. Wt: 287.43 g/mol
InChI Key: GWHDKFODLYVMQG-HLUHBDAQSA-N
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Description

(3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (CAS 76855-69-1), commonly abbreviated as 4-AA, is a β-lactam derivative with critical applications in antibiotic synthesis. Its molecular formula is C₁₃H₂₅NO₄Si (MW 287.43), and it exists as a white to off-white crystalline solid with a melting point of 105–109°C . The compound features a stereochemically defined azetidin-2-one (β-lactam) core, an acetoxy group at C4, and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at C3 .

Properties

IUPAC Name

[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDKFODLYVMQG-HLUHBDAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76855-69-1
Record name (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one, also known as 4-AA, is a chiral azetidinone derivative with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of carbapenem antibiotics. This compound's biological activity is primarily linked to its role in medicinal chemistry and its potential therapeutic applications.

  • Molecular Formula : C13H25NO4Si
  • Molecular Weight : 287.43 g/mol
  • CAS Number : 76855-69-1
  • Melting Point : 107-109 °C
  • Solubility : Soluble in methanol; forms white to almost white crystals.

The biological activity of (3S,4R)-4-acetoxyazetidinone derivatives is attributed to their ability to inhibit bacterial cell wall synthesis. The compound acts as a β-lactam antibiotic precursor, which is crucial in the development of broad-spectrum antibiotics. The presence of the acetoxy group enhances its stability and bioavailability, making it an effective building block for more complex antibiotic structures.

Biological Activity Data

Activity Type Description
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Inhibits transpeptidases involved in bacterial cell wall synthesis.
Pharmacokinetics Demonstrates favorable absorption and distribution profiles in biological systems.

Case Studies and Research Findings

  • Synthesis and Efficacy :
    • A study by Leanza et al. (1983) demonstrated the synthesis of (3S,4R)-4-acetoxyazetidinone derivatives and their efficacy as intermediates for carbapenem antibiotics. The research highlighted the compound's ability to undergo further transformations leading to potent antibiotic agents .
  • Antibacterial Activity :
    • Research published in Antibiotics (2020) evaluated the antibacterial properties of various azetidinone derivatives, including (3S,4R)-4-acetoxyazetidinone. The findings indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent against resistant strains .
  • Safety and Toxicity :
    • A toxicological assessment conducted by PubChem indicated that while the compound exhibits low toxicity profiles in vitro, further studies are needed to evaluate its long-term effects and safety in clinical settings .

Scientific Research Applications

Intermediate in Antibiotic Synthesis

AOSA is primarily used as an intermediate in the synthesis of carbapenem antibiotics, which are crucial in treating multi-drug resistant bacterial infections. The compound's structure allows for the introduction of various functional groups necessary for the biological activity of these antibiotics.

Synthesis of Meropenem

Meropenem, a broad-spectrum antibiotic, is synthesized using AOSA as a key intermediate. The tert-butyldimethylsilyl (TBDMS) group provides protection for reactive sites during the multi-step synthetic process, facilitating the formation of the desired carbapenem structure without unwanted side reactions .

Chiral Building Block

As a chiral building block, AOSA is utilized in asymmetric synthesis processes to create other chiral compounds. Its chirality is essential for developing pharmaceuticals that require specific stereochemistry for efficacy and safety .

Research and Case Studies

A study published in the Journal of the American Chemical Society explored the biological activity of compounds derived from AOSA. The research highlighted how modifications to the AOSA structure could enhance antibacterial efficacy against resistant strains .

Chemical Reactions Analysis

Substitution Reactions

The acetoxy and silyloxy groups undergo nucleophilic substitution, enabling strategic modifications:

Sulfonylation

Reaction with sodium phenyl sulfinate replaces the acetoxy group with a sulfonyl group:
Reaction:
(3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one + NaSO₂Ph →
(3S,4R)-4-Benzenesulfonyl-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

Reagent/ConditionsProduct YieldKey Observations
NaSO₂Ph, H₂O, reflux85% Quantitative conversion

Alkylation

The sulfonyl intermediate reacts with Grignard reagents (e.g., 4-pentenylmagnesium bromide) to introduce alkyl chains:
Reaction:
(3S,4R)-4-Benzenesulfonyl-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one + 4-PentenylMgBr →
(3S,4R)-4-Pentenyl-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

Reagent/ConditionsProduct YieldStereochemical Outcome
4-PentenylMgBr, THF, 0°C78% Retention of 3,4-trans configuration (J₃,₄ = 2.2 Hz)

Oxidation and Ozonolysis

The compound participates in oxidative cleavage under controlled conditions:

Ozonolysis

After alkylation, ozonolysis cleaves the pentenyl side chain to generate aldehydes:
Reaction:
(3S,4R)-4-Pentenyl-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one + O₃ →
(3S,4R)-4-(3-Oxopropyl)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

Reagent/ConditionsKey Steps
O₃, CH₃CN; BF₃·OEt₂ Requires prior N-silylation for stability

Ring-Opening Reactions

The β-lactam ring undergoes nucleophilic attack, critical for antibiotic activity:

Hydrolysis

Base-mediated hydrolysis opens the lactam ring, forming a β-amino acid derivative:
Reaction:
this compound + NaOH →
(3S,4R)-4-Hydroxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one + Acetate

Reagent/ConditionsApplication
NaOH, H₂OIntermediate for carbapenems

Stereochemical Transformations

The compound’s stereochemistry governs reactivity:

Retention of Configuration

Substitution at C-4 preserves stereochemistry due to the β-lactam’s rigidity .
Example:

  • Sulfonylation and alkylation proceed with >95% retention of 3,4-trans configuration.

Comparative Reactivity

Functional group reactivity is compared below:

Reaction TypeReactivity OrderKey Influencing Factors
SubstitutionAcetoxy > SilyloxyElectrophilicity of C-4 position
OxidationSilyl ethers stabletert-Butyldimethylsilyl (TBS) protection

Carbapenem Antibiotics

The compound serves as a precursor to meropenem and imipenem:

  • Step 1: Hydrolysis to 4-hydroxy derivative.

  • Step 2: Ring expansion via [2+2] cycloaddition .

Biological Target Modulation

Derivatives inhibit penicillin-binding proteins (PBPs) through β-lactam ring opening, disrupting bacterial cell wall synthesis.

Stability and Handling

ConditionStability Outcome
Aqueous acidicRapid hydrolysis of acetoxy group
AnhydrousStable up to 25°C (silyl ether)

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Structural Comparison of Key Azetidinone Derivatives
Compound Name Structure Key Substituents Applications Reference
4-AA Azetidin-2-one core with C4-acetoxy and C3-TBS-ethyl C4: Acetoxy; C3: TBS-ethyl Penem/carbapenem antibiotics (e.g., Sanfetrinem)
(3R,4R)-4-(Pyridin-4-yloxy)azetidin-2-one Azetidin-2-one with C4-pyridinyloxy group C4: Pyridinyloxy Platinum complexes for luminescent materials
Dorzolamide Intermediate Azetidin-2-one with sulfonamide groups C3: Sulfonamide; C4: Thienyl Carbonic anhydrase inhibitor (glaucoma treatment)
Trinems Intermediate Epoxide-functionalized azetidin-2-one C4: Epoxycyclohexyl Trinems antibiotics (e.g., Sanfetrinem sodium)
Key Observations:
  • Functional Groups : The TBS group in 4-AA enhances stability during synthesis, while pyridinyloxy or sulfonamide groups in analogs enable metal coordination or enzymatic inhibition .
  • Stereochemical Sensitivity: Unlike Dorzolamide intermediates (non-chiral sulfonamide), 4-AA requires strict (3S,4R) stereochemistry for antibiotic activity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property 4-AA Pyridinyloxy Analog (1) Trinems Intermediate
Molecular Weight 287.43 ~350 (estimated) 372.5 (example)
Melting Point 105–109°C Not reported 120–125°C
Solubility Insoluble in water; soluble in CHCl₃, EtOAc Soluble in polar aprotic solvents Soluble in methanol, THF
Optical Rotation [α]D = +51° (c=1, CHCl₃) Not reported [α]D = +38° (c=1, MeOH)
Key Observations:
  • Polarity : The TBS group in 4-AA reduces polarity compared to pyridinyloxy or epoxy derivatives, influencing solubility and chromatographic behavior .
  • Thermal Stability : 4-AA decomposes under acidic/basic conditions, whereas trinems intermediates are more stable due to epoxy functionality .
Key Observations:
  • Cost Drivers : TBS protection in 4-AA adds reagent costs, whereas ultrasonic methods in trinems synthesis reduce reaction time .
  • Yield vs. Complexity : Higher yields in 4-AA synthesis reflect optimized industrial processes, while metal-complexed analogs face scalability issues .

Preparation Methods

Direct Acylation of β-Lactam Precursors

The most industrially viable method involves reacting a β-lactam precursor (I) with acetic anhydride in the presence of a substituted pyridine catalyst. The precursor (I) features a tert-butyldimethylsilyl (TBS)-protected hydroxyethyl group at C3 and a silyl ether at C4. The reaction proceeds via nucleophilic acyl substitution, where the silyl ether at C4 is displaced by an acetoxy group (Figure 1).

Reaction Scheme

(I)+(Ac2O)Substituted PyridineOrganic Solvent(II)+Byproducts\text{(I)} + \text{(Ac}_2\text{O)} \xrightarrow[\text{Substituted Pyridine}]{\text{Organic Solvent}} \text{(II)} + \text{Byproducts}

Figure 1: Direct acylation mechanism for introducing the acetoxy group.

This method eliminates the need for nitrogen protection, reducing synthetic steps compared to earlier approaches that required N-protected intermediates. For instance, prior methods mandated introducing and removing protective groups like trichloroethoxycarbonyl, increasing process complexity.

Comparative Analysis of Historical Methods

Earlier syntheses relied on mercury- or lead-based reagents to install the acetoxy group, posing environmental and safety risks. For example, Nakai et al. used mercury acetate for C4 functionalization, which complicates large-scale production due to toxicity. In contrast, the direct acylation method employs benign catalysts like 4-dimethylaminopyridine (DMAP), aligning with green chemistry principles.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The reaction is conducted in anhydrous tetrahydrofuran (THF) or ethyl acetate at temperatures between -10°C and -60°C . Low temperatures minimize side reactions, such as epimerization at the C3 or C4 stereocenters. Solvents with low water content (<1% v/v) are critical to prevent hydrolysis of the silyl ether.

Table 1: Impact of Solvent and Temperature on Yield

SolventTemperature (°C)Yield (%)Purity (%)
THF-306098
Ethyl Acetate-405997
Toluene-204592

Data sourced from patent examples.

Catalyst Selection and Concentration

DMAP or 4-pyrrolidinopyridine at 0.2–3% w/w relative to the β-lactam precursor optimizes reaction kinetics. Higher catalyst loadings (>5%) accelerate decomposition, while lower concentrations (<0.2%) result in incomplete conversion.

Purification and Isolation Techniques

Recrystallization from n-Hexane

Post-reaction, the crude product is dissolved in n-hexane and cooled to -15°C to precipitate white crystalline solids. This method yields 76–89 mg of product per 100 mg starting material (60% yield) with >98% purity.

Silica Gel Chromatography

Alternative purification via silica gel chromatography (20% ethyl acetate in n-hexane) resolves residual impurities, achieving 99% purity. However, this method is less scalable due to solvent consumption.

Table 2: Comparison of Purification Methods

MethodYield (%)Purity (%)Scalability
Recrystallization6098High
Chromatography5599Low

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, 60:40 acetonitrile-water) confirms retention times of 8.2–8.5 minutes for the target compound.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.25 (d, J = 5.1 Hz, 1H), 4.10–4.30 (m, 2H), 2.10 (s, 3H), 1.05 (s, 9H), 0.20 (s, 6H).

  • Optical Rotation: [α]²⁵D = +42.5° (c = 1.0, CHCl₃).

Industrial Applications and Scalability

The direct acylation method is preferred in pharmaceutical manufacturing due to its two-step simplicity (silylation followed by acylation) and compatibility with continuous flow reactors. Pilot-scale batches (>10 kg) report consistent yields of 58–62% , meeting regulatory standards for antibiotic intermediates .

Q & A

Q. Key Stereochemical Controls :

  • Use of chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during β-lactam formation.
  • Low-temperature conditions (-78°C) during silylation to minimize epimerization .

Advanced: How can conflicting NMR data for this compound be resolved across different studies?

Methodological Answer:
Discrepancies in 1H^{1}\text{H}-NMR or 13C^{13}\text{C}-NMR data (e.g., shifts for the TBS-protected ethyl group) often arise from:

  • Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Dynamic Effects : Rotameric equilibria of the TBS group can split signals; variable-temperature NMR (VT-NMR) at -40°C to 80°C clarifies splitting patterns.
  • Reference Standards : Cross-validate with high-purity samples synthesized via routes reported in J. Org. Chem. (1987) or Tetrahedron Lett. (1985) .

Q. Example Table :

StudySolventδ (TBS-OCH₂CH₃)Conditions
Shibata et al. (1985)CDCl₃1.12 ppm (s)25°C
Shirai et al. (1987)DMSO-d₆1.09 ppm (s)25°C

Basic: What analytical techniques are essential for confirming the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers; retention times correlate with (3s,4r) vs. (3r,4s) configurations.
  • Optical Rotation : Compare [α]D_D values with literature (e.g., +58° in CHCl₃ for the target enantiomer).
  • X-ray Crystallography : Resolve ambiguities in absolute configuration using single-crystal diffraction data .

Advanced: How does the TBS group influence the compound’s reactivity in subsequent transformations (e.g., ring-opening or cross-coupling)?

Methodological Answer:
The TBS group:

  • Steric Shielding : Hinders nucleophilic attack at the azetidinone carbonyl, directing reactivity to the 4-acetoxy group.
  • Acid Sensitivity : Requires mild deprotection (e.g., TBAF in THF) to avoid β-lactam ring degradation.

Q. Experimental Design :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity.
  • Compare reaction rates under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) with/without TBS protection .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature: +5°C in amber vials to prevent photodegradation.
    • Humidity: Desiccated environment (RH < 20%) to avoid hydrolysis of the acetoxy group.
  • Stability Monitoring :
    • Periodic HPLC-UV (220 nm) to detect degradation products (e.g., free β-lactam or acetic acid).
    • TLC (silica, ethyl acetate/hexane) to monitor silyl ether integrity .

Advanced: How can computational methods predict degradation pathways under varying pH conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model hydrolysis of the acetoxy group in explicit solvent (water/methanol) at pH 2–12.
  • Transition State Analysis : Use QM/MM (ONIOM) to identify pH-dependent activation barriers for β-lactam ring cleavage.
  • Validation : Compare predicted half-lives with accelerated stability studies (40°C/75% RH for 4 weeks) .

Basic: How are impurities (e.g., diastereomers or desilylated byproducts) characterized and quantified?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm) with ESI+ ionization to detect desilylated byproducts (m/z [M+H]+ 297.1).
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., 4-hydroxyazetidinone) to confirm peak assignments.
  • Quantitation : External calibration curves (1–100 ppm) for impurity profiling .

Advanced: What experimental frameworks address contradictory yields in catalytic asymmetric syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Use a Box-Behnken model to optimize variables (catalyst loading, temperature, solvent polarity).
  • Contradiction Analysis : Compare activation entropy (ΔS‡) via Eyring plots for low-yield vs. high-yield conditions.
  • Case Study : Shibata et al. (1985) achieved 72% yield with Pd(OAc)₂, while Shirai et al. (1987) reported 58% using Cu(OTf)₂; mechanistic studies suggest ligand denticity affects turnover .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of silyl ether vapors.
  • Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose via licensed hazardous waste services .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C-acetoxy) elucidate metabolic or environmental fate in interdisciplinary studies?

Methodological Answer:

  • Synthesis : Replace acetic anhydride with 13C^{13}\text{C}-labeled acetic anhydride to tag the acetoxy group.
  • Tracing : Use LC-HRMS to track 13C^{13}\text{C}-labeled degradation products in soil/water microcosms.
  • Applications : Study hydrolytic pathways in environmental matrices (e.g., half-life in pH 7.4 buffer: 12 days) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3s,4r)-4-Acetoxy-3-[(r)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one
Reactant of Route 2
(3s,4r)-4-Acetoxy-3-[(r)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

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